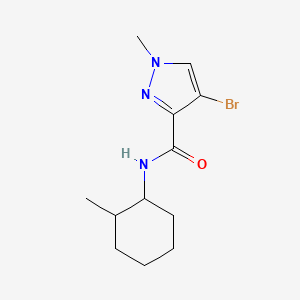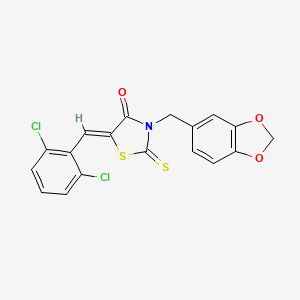
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-ETHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-ETHYLPIPERIDINO)-1-PROPANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole can then be alkylated with 2-ethylpiperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group on the pyrazole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution of the bromine atom can yield a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-ETHYLPIPERIDINO)-1-PROPANONE depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2-ETHYLPIPERIDINO)-1-PROPANONE: Lacks the methyl group on the pyrazole ring.
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-ETHYLPIPERIDINO)-1-PROPANONE: Has a chlorine atom instead of bromine.
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-PROPANONE: Has a methyl group instead of an ethyl group on the piperidine ring.
Uniqueness
The presence of the bromine atom and the specific substitution pattern on the pyrazole ring and piperidine ring make 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-ETHYLPIPERIDINO)-1-PROPANONE unique
Properties
Molecular Formula |
C14H22BrN3O |
|---|---|
Molecular Weight |
328.25 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-1-(2-ethylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H22BrN3O/c1-4-12-7-5-6-8-17(12)14(19)11(3)18-10(2)13(15)9-16-18/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
MRGCMCYNDKEIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C(C)N2C(=C(C=N2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10897867.png)
![propan-2-yl (4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10897876.png)
![1-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10897878.png)
![2-({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10897879.png)

![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10897891.png)
![N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B10897892.png)
![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897894.png)
![Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897900.png)
![4-bromo-N'-[(E)-(2-ethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897906.png)

![(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897911.png)
![(5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897925.png)
![4-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B10897930.png)
